molecular formula C8H8Cl2O4S B1369872 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 98546-13-5

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No. B1369872
CAS RN: 98546-13-5
M. Wt: 271.12 g/mol
InChI Key: KTSIEOKJPDDBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It has a molecular weight of 271.12 g/mol . The IUPAC name for this compound is 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a sulfonyl chloride group and two methoxy groups . The InChI code for this compound is InChI=1S/C8H8Cl2O4S/c1-13-6-4-8 (15 (10,11)12)7 (14-2)3-5 (6)9/h3-4H,1-2H3 .


Chemical Reactions Analysis

As mentioned earlier, the synthesis of this compound likely involves electrophilic aromatic substitution . The exact reactions that this compound undergoes would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.12 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų .

Scientific Research Applications

Organic Synthesis Applications

  • The compound has been utilized in the preparation of various substituted benzenesulfonyl chlorides, which in turn have been condensed with nucleophilic reagents like ammonia and amines. These derivatives show potential as herbicides (Cremlyn & Cronje, 1979).
  • It also plays a role in the chlorosulfination of aromatic ethers, producing aromatic sulfinyl chlorides which have applications in organic chemistry (Bell, 1985).
  • Additionally, it's used in the synthesis of medical intermediate molecules for treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).

Sensor Development

  • Synthesized molecules like dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, made using this compound, have been used as probes for calcium ion capturing. This has applications in analyzing natural samples (Hussain, Asiri, & Rahman, 2020).
  • It is also involved in the development of highly efficient Co2+ ions sensors. These sensors, based on bis-sulfonamides synthesized from this compound, have shown promising results in environmental and health-care fields (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Chemical Analysis

  • The compound has been used in the solvation bifunctional catalysis of the hydrolysis of sulfonyl chlorides. This research contributes to a deeper understanding of the hydrolysis mechanisms of sulfonyl chlorides in different solvent structures (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

4-chloro-2,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSIEOKJPDDBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593319
Record name 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

CAS RN

98546-13-5
Record name 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.